SANT-2

Descripción general

Descripción

SANT-2 is a Smoothened (Smo) receptor antagonist. It binds to the Smo receptor (Kd = 12 nM) and inhibits binding of the Smo receptor agonist SAG-1.3 (SAG; ) and antagonist cyclopamine (Kis = 7.8 and 8.4 nM, respectively). This compound inhibits hedgehog signaling induced by an N-terminal fragment of sonic hedgehog (Shh) in an Shh-LIGHT2 cellular assay (IC50 = 30 nM).

Inhibitor of Sonic hedgehog (Shh) signaling; antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).

Aplicaciones Científicas De Investigación

Hedgehog Signaling Pathway Inhibition

SANT-2 is primarily recognized for its role as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in various developmental processes and is implicated in several cancers, including basal cell carcinoma and medulloblastoma. By inhibiting Smo, this compound effectively blocks the pathway's activation, providing a potential therapeutic avenue for treating Hedgehog-dependent tumors .

Cancer Research

Numerous studies have evaluated the efficacy of this compound in cancer models:

- In vitro Studies : this compound has been shown to reduce cell proliferation and induce apoptosis in cancer cell lines that are dependent on Hedgehog signaling. For instance, it has demonstrated effectiveness against human medulloblastoma cells by significantly inhibiting their growth .

- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. This highlights its potential as a therapeutic agent in oncology .

Developmental Biology

Research indicates that this compound can also be utilized to study developmental processes influenced by the Hedgehog pathway. By manipulating this signaling pathway with this compound, researchers can investigate its role in embryonic development and tissue differentiation .

Case Studies

Mecanismo De Acción

Target of Action

SANT-2 is a potent antagonist of the Hedgehog (Hh) signaling pathway . The primary target of this compound is the Smoothened receptor (Smo) . Smo mediates Hh signaling, which is critical for development, cell growth, and migration, as well as stem cell maintenance .

Mode of Action

This compound interacts with its target, the Smoothened receptor, in a manner consistent with allosteric modulation . This means that this compound binds to a site on the Smo receptor that is different from the active site, leading to a change in the receptor’s conformation and function . This interaction inhibits the activation of the Hh signaling pathway .

Biochemical Pathways

The Hh signaling pathway plays an important role in cell signaling of embryonic development and adult tissue homeostasis . When this pathway is aberrantly activated, it can lead to the development of a variety of cancers . By inhibiting the Hh signaling pathway, this compound can potentially prevent the development and progression of these cancers .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Hh signaling pathway . This inhibition can potentially prevent the development and progression of various malignancies, including Gorlin syndrome (a disorder predisposing to basal cell carcinoma, medulloblastoma, and rhabdomyosarcoma), prostate cancer, pancreatic cancer, and breast cancer .

Análisis Bioquímico

Biochemical Properties

SANT-2 interacts with the Smoothened (SMO) receptor, a key protein in the Hh signaling pathway . By binding to the SMO receptor, this compound inhibits the Hh pathway signaling . This interaction is crucial in the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily through its inhibition of the Hh signaling pathway . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SMO receptor, leading to the inhibition of the Hh pathway signaling . This can result in changes in gene expression and cellular metabolism .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. Given its role as an antagonist of the Hh signaling pathway, it is likely to interact with enzymes and cofactors involved in this pathway .

Actividad Biológica

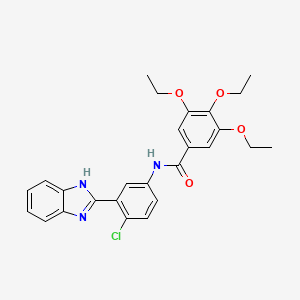

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide, commonly referred to as SANT-2, is a compound with notable biological activity, particularly as an antagonist of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in various developmental processes and is implicated in several cancers when aberrantly activated. This article delves into the biological activities of this compound, supported by empirical data, case studies, and detailed research findings.

- Molecular Formula : C26H26ClN3O4

- Molecular Weight : 479.96 g/mol

- CAS Number : 329196-48-7

- Synonyms : this compound, Hh Signaling Antagonist XIV

Structural Characteristics

This compound features a complex structure that includes a benzimidazole moiety and triethoxybenzamide groups, contributing to its biological activity. The presence of a chlorine atom on the phenyl ring enhances its binding affinity to target receptors.

Hedgehog Signaling Pathway Inhibition

This compound is primarily recognized for its role as a Smoothened (Smo) antagonist , effectively inhibiting the Hedgehog signaling pathway. It exhibits a competitive binding mechanism against Smo-bound ligands such as cyclopamine and SAG (Smo agonist), demonstrating varying efficacy compared to other antagonists like SANT-1.

Binding Affinity

- Ki Values :

- SANT-1: 2.4 nM

- This compound: 8.4 nM

These values indicate that while this compound is less potent than SANT-1, it still maintains significant biological activity in modulating the pathway .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy due to its ability to inhibit tumor growth associated with aberrant Hedgehog signaling:

-

In vitro Studies :

- This compound has shown effectiveness in reducing proliferation in various cancer cell lines.

- It demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics.

- In vivo Studies :

Case Study 1: Colorectal Cancer

A study involving human colorectal cancer cell lines (SW480 and HCT116) demonstrated that this compound inhibited cell growth with IC50 values of approximately 0.5 μM. The compound's mechanism involved downregulation of key oncogenes associated with the Hedgehog pathway .

Case Study 2: Analgesic Effects

In a separate investigation, derivatives of benzimidazole including this compound were assessed for analgesic properties. Results indicated that certain analogs exhibited central analgesic effects comparable to morphine, suggesting potential applications beyond oncology .

Antimicrobial and Antioxidant Activity

This compound and its derivatives have also been evaluated for antimicrobial and antioxidant properties:

- Antimicrobial Activity : Exhibited moderate inhibition against various bacterial strains.

- Antioxidant Activity : Demonstrated significant free radical scavenging activity with an IC50 value lower than standard antioxidants .

Cholinesterase Inhibition

Recent studies have explored the potential of this compound as an inhibitor of cholinesterases, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's:

Propiedades

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOJFGFKIVFMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362255 | |

| Record name | SANT-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329196-48-7 | |

| Record name | SANT-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SANT-2 interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist of the Hedgehog (HH) signaling pathway by binding to the Smoothened receptor (Smo). [, , ] While the exact binding site is not fully elucidated in these papers, evidence suggests an allosteric interaction distinct from the agonist binding site. [] By inhibiting Smo, this compound prevents the downstream activation of Gli transcription factors, ultimately suppressing the expression of genes involved in cell growth, proliferation, and stem cell maintenance. [, ]

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While the provided research papers do not delve into detailed SAR studies for this compound, they highlight the importance of structural variations for Smo antagonist activity. For example, the study examining SANT-1 and this compound demonstrates that despite their distinct structures, both act as allosteric inhibitors of Smo. [] This suggests that specific structural motifs within these molecules are crucial for their activity and that modifications could potentially modulate potency and selectivity. Further research exploring the SAR of this compound analogs would be valuable. []

Q3: What in vitro and in vivo evidence supports the efficacy of this compound as an HH pathway inhibitor?

A3: Research demonstrates the efficacy of this compound in inhibiting HH pathway activation and downstream effects. In a cell-based β-lactamase reporter gene assay, this compound effectively inhibited SAG-1.5-induced HH pathway activation. [] Furthermore, studies using colon cancer stem cells showed that this compound, similar to cyclopamine, significantly reduced cell adhesion, invasion, and migration, indicating its potential as a therapeutic agent for targeting metastatic colon cancer stem cells. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.